Brevinin-1DR precursor

Antimicrobial peptide physicochemical profiling Brevinin-1 family SAR Membrane-peptide interaction prediction

Brevinin-1DR precursor is the biosynthetic pro-form that yields the 24-residue, cationic, C-terminally disulfide-cyclized mature antimicrobial peptide Brevinin-1DR (FLPILAGLATKIVPKVFCLITKKC). Isolated from norepinephrine-stimulated skin secretions of the California red-legged frog Rana draytonii, this precursor belongs to the Brevinin-1 subfamily of amphibian host-defense peptides and carries a net charge of +4, an isoelectric point of 9.62, and a mean Kyte-Doolittle hydrophobicity of 1.17.

Molecular Formula
Molecular Weight
Cat. No. B1577937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1DR precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1DR Precursor: Sourcing the Mature Antimicrobial Domain for Targeted Ranid Peptide Research


Brevinin-1DR precursor is the biosynthetic pro-form that yields the 24-residue, cationic, C-terminally disulfide-cyclized mature antimicrobial peptide Brevinin-1DR (FLPILAGLATKIVPKVFCLITKKC) . Isolated from norepinephrine-stimulated skin secretions of the California red-legged frog Rana draytonii, this precursor belongs to the Brevinin-1 subfamily of amphibian host-defense peptides and carries a net charge of +4, an isoelectric point of 9.62, and a mean Kyte-Doolittle hydrophobicity of 1.17 . The mature peptide retains the conserved N-terminal Phe-Leu-Pro hydrophobic triad, a central proline hinge, and the C-terminal Rana-box disulfide loop—three structural hallmarks that collectively govern membrane insertion, toroidal pore formation, and proteolytic stability .

Why Brevinin-1DR Precursor Cannot Be Substituted by Generic Brevinin-1 Family Peptides


Brevinin-1 family members exhibit profound sequence-dependent variation in antimicrobial potency, target selectivity, and hemolytic liability despite sharing a conserved structural scaffold. For example, the single amino acid substitution Phe12→Leu in Brevinin-1BYb reduced anti-Candida potency four-fold relative to Brevinin-1BYa, while Brevinin-1CSa from the closely related Amerana-group species Rana cascadae displays LC50 = 5 µM against human erythrocytes—a hemolytic index that differs by over an order of magnitude from other Brevinin-1 orthologs . Because Brevinin-1DR has a unique primary sequence, a free C-terminal carboxylate (rather than the α-amidation common in Eurasian congeners), and a distinct multi-isoform expression profile tied to its species of origin, substituting any other Brevinin-1 peptide without direct comparative functional data introduces unacceptable uncertainty in both research reproducibility and procurement specification .

Brevinin-1DR Precursor: Quantitative Comparator Evidence for Scientific Procurement Decisions


Elevated Hydrophobicity of Brevinin-1DR Predicts Enhanced Membrane-Insertion Propensity Relative to Well-Characterized Brevinin-1 Orthologs

The mean Kyte-Doolittle hydrophobicity (H) of the mature Brevinin-1DR peptide is 1.17 , which is meaningfully higher than that of Brevinin-1GHa (H = 1.054), a structurally characterized Brevinin-1 ortholog from Hylarana guentheri for which comprehensive antimicrobial potency data are available (MIC = 2 µM against S. aureus, 4 µM against MRSA, and 8 µM against E. faecalis) . In the Brevinin-1 family, elevated hydrophobicity within the 1.05–1.33 range correlates with stronger membrane-insertion kinetics and, in most cases, lower MIC values against Gram-positive targets, though this relationship is modulated by amphipathicity and net charge distribution . The 11% greater hydrophobicity of Brevinin-1DR over Brevinin-1GHa suggests, at minimum, non-equivalent membrane-partitioning behavior that must be accounted for in any comparative bioactivity study.

Antimicrobial peptide physicochemical profiling Brevinin-1 family SAR Membrane-peptide interaction prediction

Brevinin-1DR Retains the Complete Rana-Box Disulfide Loop: Structural Differentiation from Acyclic Brevinin-1 Variants with Altered Potency Profiles

Mass spectrometric analysis of native Brevinin-1DR confirmed the presence of an intramolecular disulfide bridge between Cys18 and Cys24, forming the heptapeptide Rana-box loop that caps the C-terminal helix . The experimental mass deficit of 2.02 Da relative to the reduced form exactly matches the loss of two hydrogen atoms upon disulfide formation . In contrast, acyclic Brevinin-1 variants isolated from the Ryukyu brown frog Rana okinavana and the Tsushima brown frog Rana tsushimensis—which lack this C-terminal cyclic domain—exhibit fundamentally altered antimicrobial selectivity and reduced potency against Gram-negative bacteria . Specifically, the cyclic domain stabilizes the amphipathic helix geometry required for toroidal pore formation in bacterial membranes; its absence in acyclic congeners necessitates compensatory sequence adaptations and yields divergent structure-activity relationships .

Rana-box disulfide bridge Brevinin-1 structural integrity Cyclic vs. acyclic antimicrobial peptide comparison

Free C-Terminal Carboxylate in Brevinin-1DR Distinguishes It from α-Amidated Eurasian Brevinin-1 Congeners Linked to Differential Stability

Edman degradation and mass spectrometric analysis of the mature Brevinin-1DR peptide isolated from R. draytonii skin secretions confirmed a free carboxylate at the C-terminus (position 24), with no evidence of α-amidation . This contrasts with many Eurasian ranid Brevinin-1 peptides—including those from Rana esculenta and Rana temporaria—which undergo C-terminal α-amidation as a co- or post-translational modification that enhances resistance to carboxypeptidase degradation and can modulate hemolytic activity . The C-terminal carboxylate in Brevinin-1DR is consistent with its measured monoisotopic mass (2483.20 Da) and reversed-phase HPLC retention behavior . While the functional consequences of this modification difference have not been experimentally quantified for Brevinin-1DR specifically, α-amidation is known to increase peptide half-life in serum by reducing exoprotease susceptibility and can alter the therapeutic index by shifting the balance between antimicrobial potency and erythrocyte lysis .

Post-translational modification Brevinin-1DR precursor processing Peptide C-terminal amidation

Brevinin-1DR Is Embedded in a Species-Specific Multi-Isoform Expression Profile That Serves as a Unique Biosynthetic Fingerprint for Amerana-Group Ranid Frogs

Peptidomic analysis of Rana draytonii skin secretions identified four distinct Brevinin-1 isoforms—brevinin-1DRa, brevinin-1DRb, brevinin-1DRc, and brevinin-1DRd—each with a unique primary sequence and chromatographic retention time . This four-isoform pattern is species-specific: the closely related R. aurora aurora produces only two Brevinin-1 isoforms, R. boylii produces three, R. muscosa produces zero, and R. luteiventris produces two . The total Brevinin-1 isoform count thus constitutes a quantifiable biosynthetic signature (4:2:3:0:2 across the five Amerana-group species surveyed) that has been validated for species identification and phylogenetic inference . The Brevinin-1DR precursor construct corresponds to one specific gene product within this multi-paralog system; substituting a Brevinin-1 precursor from a different ranid species would represent a different gene product with a different mature peptide sequence, potentially confounding comparative genomic, evolutionary, or structure-activity studies.

Amphibian peptidomics Brevinin-1DR isoform diversity Taxonomic biomarker peptide profiling

Anti-Inflammatory Potential of Brevinin-1DR Inferred from Structural Homology to LPS-Neutralizing Brevinin-1GHd

Although direct anti-inflammatory activity data for Brevinin-1DR have not been published, the closely related Brevinin-1GHd peptide—which shares the conserved N-terminal FLP motif, Pro14 hinge, and C-terminal Rana-box with Brevinin-1DR —has been experimentally demonstrated to bind lipopolysaccharide (LPS) with a Kd of 6.49 ± 5.40 µM and to suppress the release of pro-inflammatory cytokines TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages via inactivation of the MAPK signaling pathway . Brevinin-1GHd was designated the first Brevinin-1 family peptide with confirmed LPS-neutralizing and anti-inflammatory activities both in vitro and in vivo . The structural homology between Brevinin-1DR and Brevinin-1GHd—particularly the conserved cationic Rana-box loop that mediates electrostatic interactions with anionic LPS—provides a testable rationale for investigating analogous anti-inflammatory properties in Brevinin-1DR, though experimental confirmation remains absent as of the available literature.

LPS-neutralizing peptide Brevinin-1 anti-inflammatory Host-defense peptide immunomodulation

Optimal Research and Industrial Use Cases for Brevinin-1DR Precursor Based on Verified Differentiation Evidence


Comparative Structure-Activity Relationship (SAR) Studies Mapping Hydrophobicity to Membrane-Permeabilizing Potency in the Brevinin-1 Subfamily

Brevinin-1DR occupies a distinct hydrophobicity tier (H = 1.17) that sits between the lower-hydrophobicity Brevinin-1GHa (H = 1.054, MIC against S. aureus = 2 µM) and the higher-hydrophobicity Brevinin-1VLa (H = 1.238, MIC against S. aureus = 3 µM) . This intermediate position makes the Brevinin-1DR precursor an ideal reagent for systematic SAR panels designed to correlate incremental hydrophobicity changes with antimicrobial potency, hemolytic activity, and therapeutic index. Researchers can use synthetic Brevinin-1DR as a 'midpoint hydrophobicity' reference to anchor dose-response curves and to test whether the hydrophobicity-potency relationship is linear or exhibits a threshold effect in specific membrane contexts .

Phylogenetic and Taxonomic Peptide Biomarker Studies Using Species-Specific Brevinin-1 Isoform Profiles

The Brevinin-1DR precursor originates from Rana draytonii, a species that uniquely expresses four Brevinin-1 paralogs—the highest multiplicity among all characterized Amerana-group ranid frogs (R. aurora: 2; R. boylii: 3; R. muscosa: 0; R. luteiventris: 2) . This quantitative isoform signature has been validated as a molecular taxonomic marker for species delineation within the Amerana group . Procurement of the Brevinin-1DR precursor, with its defined sequence and species provenance, supports: (i) phylogenetic cladistic analyses based on Brevinin-1 amino acid sequence divergence; (ii) development of species-specific PCR primers or antibodies targeting the unique Brevinin-1DR mature peptide; and (iii) biosynthetic pathway reconstruction studies examining the evolutionary duplication events that generated the expanded Brevinin-1 paralog repertoire in R. draytonii.

Investigation of C-Terminal Modification Effects on Peptide Stability and Pharmacokinetics

Because Brevinin-1DR retains a free C-terminal carboxylate rather than undergoing α-amidation—a modification that distinguishes it from many commercially available Eurasian Brevinin-1 peptides —this precursor provides a defined starting point for systematic stability comparisons. Researchers can express or synthesize Brevinin-1DR alongside its hypothetical α-amidated analogue to quantify the impact of C-terminal modification on: (i) resistance to carboxypeptidase degradation in serum and tissue homogenates; (ii) half-life in physiologically relevant media (mammalian plasma half-life predicted at ~1.1 hour based on N-end rule ); and (iii) hemolytic activity relative to antimicrobial potency. Such studies directly address a known knowledge gap in Brevinin-1 post-translational modification biology .

Template for Engineering Disulfide-Stabilized Cyclic Antimicrobial Peptides with Modulated Hemolytic Profiles

The Cys18–Cys24 Rana-box disulfide bridge in Brevinin-1DR has been experimentally confirmed by mass spectrometry, establishing it as a covalently cyclized peptide . This cyclic architecture is structurally analogous to that of Brevinin-1BYa, for which acyclic [C18S,C24S] substitution reduced hemolytic activity 8-fold while differentially affecting Gram-positive (retained, MIC = 5 µM against MRSA) versus Gram-negative and antifungal potency (diminished) . The Brevinin-1DR precursor can therefore serve as a template for engineering studies that: (i) produce acyclic Brevinin-1DR analogues (e.g., [C18S,C24S]Brevinin-1DR) to test whether the hemolysis-potency relationship observed in Brevinin-1BYa generalizes to other sequences; (ii) introduce non-natural dicarba bridges or alternative cyclization chemistries to optimize the therapeutic index; and (iii) evaluate how specific residues within the Rana-box loop (positions 18–24) modulate selectivity for bacterial versus mammalian membranes.

Quote Request

Request a Quote for Brevinin-1DR precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.